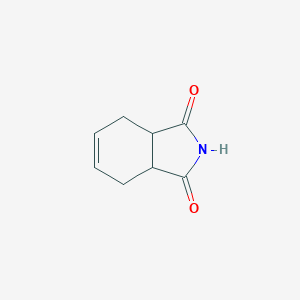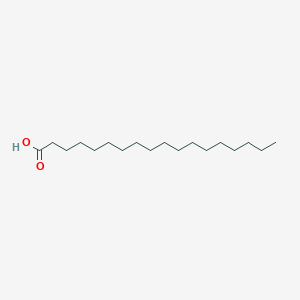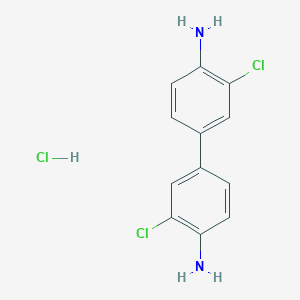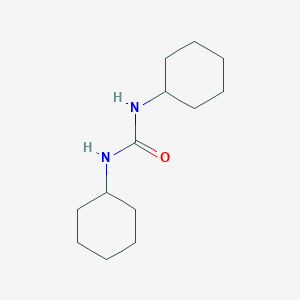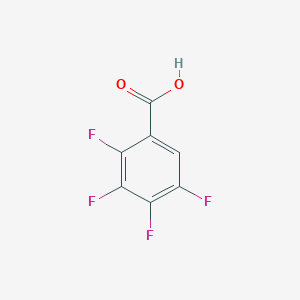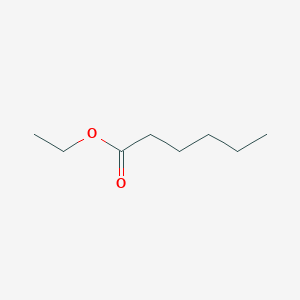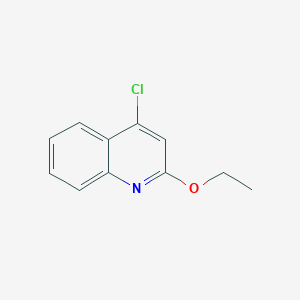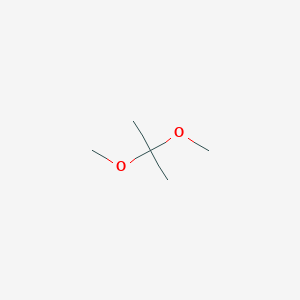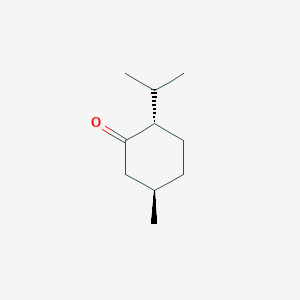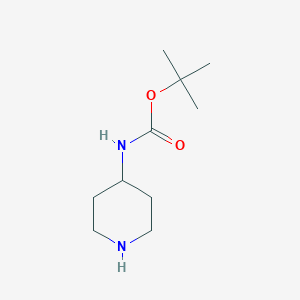
Tert-butil piperidin-4-ilcarbamato
Descripción general
Descripción
La 4-(N-Boc-amino)piperidina es un compuesto orgánico con la fórmula molecular C10H20N2O2. Es un derivado de la piperidina, una amina heterocíclica de seis miembros. El compuesto se caracteriza por la presencia de un grupo protector tert-butoxicarbonilo (Boc) unido al átomo de nitrógeno del anillo de piperidina. Este grupo protector se utiliza comúnmente en la síntesis orgánica para enmascarar temporalmente la reactividad del grupo amina, permitiendo reacciones selectivas en otros sitios de la molécula .
Aplicaciones Científicas De Investigación
La 4-(N-Boc-amino)piperidina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 4-(N-Boc-amino)piperidina está principalmente relacionado con su papel como intermedio sintético. El grupo protector Boc permite reacciones selectivas en otros sitios de la molécula, lo que facilita la síntesis de estructuras complejas. En química medicinal, los derivados de 4-(N-Boc-amino)piperidina pueden interactuar con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos biológicos .
Compuestos similares:
4-(tert-Butoxicarbonilamino)piperidina: Similar en estructura pero con diferentes sustituyentes en el anillo de piperidina.
N-Boc-4-hidroxipiperidina: Contiene un grupo hidroxilo en lugar de un grupo amino.
N-Boc-4-piperidinacetialdehído: Presenta un grupo aldehído en lugar del grupo amino.
Singularidad: La 4-(N-Boc-amino)piperidina es única debido a su combinación específica del grupo protector Boc y el anillo de piperidina, lo que proporciona versatilidad en aplicaciones sintéticas. Su capacidad de someterse a reacciones selectivas mientras se mantiene la integridad del anillo de piperidina la convierte en un intermedio valioso en la síntesis orgánica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(N-Boc-amino)piperidina típicamente implica la protección de la piperidina con un grupo tert-butoxicarbonilo. Un método común comienza con el clorhidrato de 4-piperidona hidratado, que se trata con amoníaco líquido para formar 4-piperidona. Este intermedio se reduce luego usando borohidruro de sodio en metanol, seguido de la adición de dicarbonato de di-tert-butilo en presencia de carbonato de potasio para producir 4-(N-Boc-amino)piperidina .
Métodos de producción industrial: La producción industrial de 4-(N-Boc-amino)piperidina sigue rutas sintéticas similares, pero a menudo emplea reacciones de flujo continuo y condiciones optimizadas para mejorar el rendimiento y la pureza. El uso de sistemas automatizados y reactores a gran escala garantiza la calidad de producción constante y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La 4-(N-Boc-amino)piperidina sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: La amina protegida con Boc puede participar en reacciones de sustitución nucleofílica, donde el grupo Boc se elimina en condiciones ácidas para revelar la amina libre, que luego puede reaccionar con electrófilos.
Reacciones de reducción: El compuesto se puede reducir para formar aminas secundarias u otros derivados.
Reacciones de oxidación: La oxidación del anillo de piperidina puede conducir a la formación de piperidonas u otros productos oxidados.
Reactivos y condiciones comunes:
Condiciones ácidas: El ácido trifluoroacético o el ácido clorhídrico se utilizan comúnmente para eliminar el grupo protector Boc.
Agentes reductores: El borohidruro de sodio o el hidruro de litio y aluminio se pueden utilizar para reacciones de reducción.
Agentes oxidantes: El permanganato de potasio o el trióxido de cromo son agentes oxidantes típicos utilizados en estas reacciones.
Productos principales formados:
Comparación Con Compuestos Similares
4-(tert-Butoxycarbonylamino)piperidine: Similar in structure but with different substituents on the piperidine ring.
N-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.
N-Boc-4-piperidineacetaldehyde: Features an aldehyde group in place of the amino group.
Uniqueness: 4-(N-Boc-amino)piperidine is unique due to its specific combination of the Boc protecting group and the piperidine ring, which provides versatility in synthetic applications. Its ability to undergo selective reactions while maintaining the integrity of the piperidine ring makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZPVPIDOJLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352356 | |
| Record name | tert-Butyl piperidin-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73874-95-0 | |
| Record name | 4-(tert-Butoxycarbonylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperidin-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
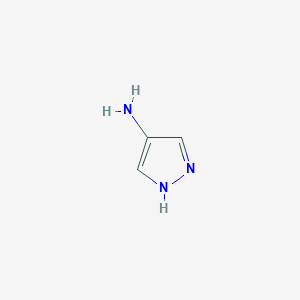
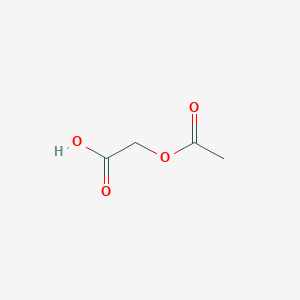
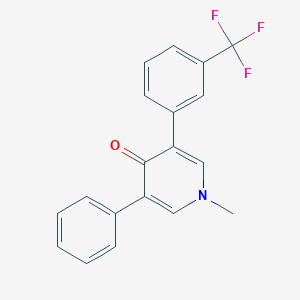
![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)
